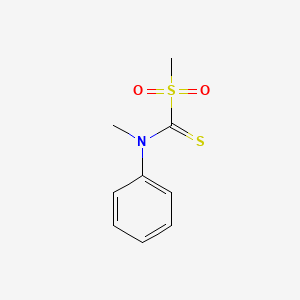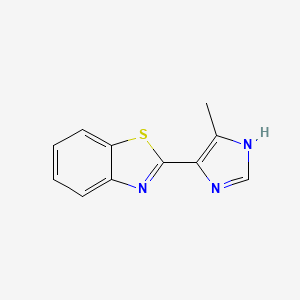
Nickel stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel stearate, also known as nickel(II) stearate, is a metal-organic compound formed by the reaction of nickel and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀NiO₄, and it typically appears as a green powder . This compound is insoluble in water but soluble in organic solvents like carbon tetrachloride and pyridine .
Métodos De Preparación
Nickel stearate can be synthesized through various methods. One common synthetic route involves an exchange reaction between sodium stearate and nickel dichloride . Another method involves using this compound as a chemical template and metal source for the preparation of nickel/alumina catalysts with a mesoporous structure . Additionally, this compound can be directly converted into carbon nanotubes or pure-phase metallic nickel nanoparticles encapsulated in polyhedral graphite cages through pyrolysis under appropriate conditions .
Análisis De Reacciones Químicas
Nickel stearate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form nickel nanoparticles.
Substitution: this compound can participate in substitution reactions where the stearate ligands are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like hydroperoxides and reducing agents like hydrogen gas. Major products formed from these reactions include nickel nanoparticles and various organic compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Nickel stearate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which nickel stearate exerts its effects varies depending on the application. In catalytic reactions, this compound forms complexes with reactants, facilitating the formation of free radicals that drive the reaction forward . In antimicrobial applications, the compound’s hydrophobic properties prevent microbial adhesion and growth on surfaces .
Comparación Con Compuestos Similares
Nickel stearate can be compared with other nickel organic acid salts, such as nickel acetate, nickel formate, and nickel oxalate . These compounds share similar properties, such as being metal derivatives of organic acids, but differ in their specific applications and reactivity. For example, nickel acetate is used to seal anodized aluminum, while nickel oxalate can be used to produce nickel nanoparticles . This compound’s unique combination of hydrophobicity and catalytic activity makes it particularly valuable in applications requiring both properties.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, including its hydrophobicity and catalytic activity, make it a valuable material for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C36H72NiO4 |
|---|---|
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
nickel;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
Clave InChI |
ZWJUEVYUQYTQJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)


![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)


![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)





